4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Description

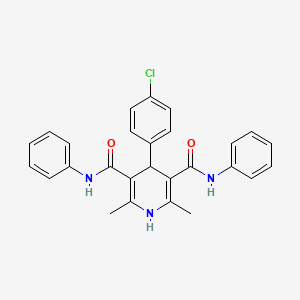

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central dihydropyridine ring substituted at the 2,6-positions with methyl groups and at the 4-position with a 4-chlorophenyl moiety. The N3 and N5 positions are substituted with phenyl groups via carboxamide linkages.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O2/c1-17-23(26(32)30-21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24(18(2)29-17)27(33)31-22-11-7-4-8-12-22/h3-16,25,29H,1-2H3,(H,30,32)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOWXMSIDAUFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359744 | |

| Record name | 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-77-3 | |

| Record name | 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, acetone, and aniline derivatives.

Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base to form an intermediate chalcone.

Cyclization: The chalcone undergoes cyclization with aniline derivatives under acidic conditions to form the dihydropyridine ring.

Amidation: The final step involves the amidation of the dihydropyridine ring with appropriate amines to introduce the diphenyl groups, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: The amide groups in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, making it a valuable reagent in synthetic pathways.

The compound exhibits significant biological activities:

- Antimicrobial Properties : Studies indicate its effectiveness against various bacterial strains.

- Anticancer Activity : Research has shown that it can inhibit the proliferation of cancer cells through specific biochemical pathways.

- Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation markers in vitro.

Medicine

In medicinal chemistry, 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is investigated as a lead compound for drug development. Its ability to modulate enzyme activities positions it as a candidate for therapies targeting diseases like cancer and hypertension.

Industrial Applications

The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can enhance the performance characteristics of these materials.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models .

- Antimicrobial Research : A research article highlighted its efficacy against resistant bacterial strains, suggesting its potential as an alternative treatment in antibiotic-resistant infections .

- Material Science Applications : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,4-DHP Derivatives

Structural Insights :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound and analogs like HD-8 enhances stability and influences redox properties, critical for biological interactions .

- Electron-Donating Groups (EDGs) : Hydroxyl (6a) or methoxy (HD-8) groups increase solubility but may reduce metabolic stability .

- Heterocyclic Substituents : Thiazole (2c) or imidazole (3b) groups introduce hydrogen-bonding capabilities, affecting receptor binding .

Spectral Characteristics

Spectral data (IR, NMR) for select analogs highlight the impact of substituents (Table 2).

Table 2: Spectral Data Comparison

Key Observations :

- C=O Stretching : All compounds show strong C=O absorption near 1650–1680 cm⁻¹, confirming carboxamide functionality .

- Aromatic Signals : Chlorophenyl protons resonate in the 7.0–8.3 ppm range, while nitrophenyl groups (e.g., 6o) downfield-shift due to EWGs .

- Chlorine Effects : C-Cl stretches in HD-8 (769 cm⁻¹) and target compound analogs correlate with increased polarity .

Anticancer Activity

Antimicrobial and Antitubercular Activity

- 2c : Thiazole-substituted analogs showed moderate antimicrobial activity, likely due to aromatic heterocycles disrupting bacterial membranes.

- Imidazole derivatives (e.g., 3b ) displayed anti-tubercular activity (MIC = 12.5 µg/mL), leveraging heterocyclic basicity for Mycobacterium tuberculosis targeting.

Target Compound Implications

Chlorine’s EWG nature may enhance binding to hydrophobic enzyme pockets, as seen in HD-8 .

Biological Activity

The compound 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A chlorophenyl group

- Two dimethyl groups

- Two diphenyl groups

This unique arrangement contributes to its chemical properties and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C27H24ClN3O2 |

| Molecular Weight | 464.94 g/mol |

| CAS Number | 6240-77-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reaction : Between 4-chlorobenzaldehyde and acetone.

- Cyclization : With aniline derivatives under acidic conditions to form the dihydropyridine ring.

- Amidation : Introduction of diphenyl groups to yield the final product .

Antimicrobial Activity

Research indicates that dihydropyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the structure can enhance activity .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Dihydropyridines are known to inhibit cell proliferation by interacting with specific molecular targets involved in cancer pathways. For example, they may modulate enzyme activities that are crucial for tumor growth .

Analgesic Effects

Recent studies have also explored the analgesic properties of related dihydropyridine derivatives. For instance, hybrid benzamide derivatives demonstrated significant analgesic activity in vivo, indicating that structural modifications can influence pain relief mechanisms .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Calcium Channels : Dihydropyridines are known calcium channel modulators, influencing vascular smooth muscle contraction and neurotransmitter release .

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory responses .

Case Studies

- Analgesic Study : A study demonstrated that certain dihydropyridine derivatives exhibited up to 81.35% analgesic activity at a concentration of 5 mg/kg when evaluated using tail-flick methods .

- Antimicrobial Screening : Another investigation reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, showcasing the potential of these compounds in treating infections .

Comparison with Similar Compounds

| Compound | Class | Primary Use |

|---|---|---|

| Nifedipine | Dihydropyridine | Calcium channel blocker |

| Amlodipine | Dihydropyridine | Antihypertensive agent |

| Nicardipine | Dihydropyridine | Vasodilatory agent |

While these compounds share a common class, the unique functional groups in this compound may confer distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.